3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
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Overview
Description
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril is a heterocyclic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.4 g/mol . It is also known by its IUPAC name, 7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is primarily used in research and experimental applications.
Preparation Methods
The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves several steps. One common method includes the intramolecular Friedel-Crafts alkylation of N-(3-methoxyphenyl)-3-chloropropionamide in the presence of a Lewis acid such as aluminum chloride in dimethylacetamide (DMA) at elevated temperatures ranging from 120°C to 160°C . This reaction produces 7-hydroxy-3,4-dihydro carbostyril, which can then be further reacted with 1-bromo-4-chlorobutane under phase transfer catalyst (PTC) conditions using solvents like acetone or n-butanol at temperatures ranging from 25°C to 45°C . The final product is obtained with high purity and yield.
Chemical Reactions Analysis
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a precursor for aripiprazole, it acts on dopamine and serotonin receptors in the brain, modulating neurotransmitter activity and exerting antipsychotic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril can be compared with other similar compounds, such as:
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares a similar core structure but lacks the piperidinopropyl group.
7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone: Another related compound with a similar quinolinone backbone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
98067-16-4 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
7-hydroxy-1-(2-piperidin-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O2/c1-13(18-9-3-2-4-10-18)12-19-16-11-15(20)7-5-14(16)6-8-17(19)21/h5,7,11,13,20H,2-4,6,8-10,12H2,1H3 |
InChI Key |
UODZETJISHYYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CCC2=C1C=C(C=C2)O)N3CCCCC3 |
Origin of Product |
United States |
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